![molecular formula C14H13N3 B2544914 5,7-二甲基-3-苯基吡唑并[1,5-a]嘧啶 CAS No. 61552-61-2](/img/structure/B2544914.png)

5,7-二甲基-3-苯基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

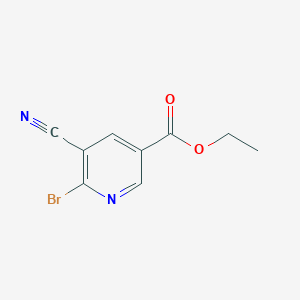

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a molecular compound with the formula C14H13N3 . It has an average mass of 223.273 Da and a monoisotopic mass of 223.110947 Da .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been studied extensively . For instance, 5,6-Diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole . The 5,6-Diarylpyrazolo[1,5-a]pyrimidines were obtained via microwave irradiation, and the 6,7-diarylpyrazolo[1,5-a]pyrimidines were obtained via conventional heating .

Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is planar and rigid . It contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine include its significant photophysical properties . It has tunable photophysical properties, going from ε = 3320 M−1 cm−1 and ϕF = 0.01 to ε = 20 593 M−1 cm−1 and ϕF = 0.97 .

科学研究应用

- 研究: 合成并评估了5,7-二甲基-3-苯基吡唑并[1,5-a]嘧啶衍生物对五种植物病原真菌的活性。 一些化合物有效地抑制了它们的生长 .

抗真菌活性

细胞毒活性增强

脱芳香化反应

药物化学

光物理性质

未来方向

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, a family to which this compound belongs, have been identified as strategic compounds for optical applications .

Mode of Action

It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been identified as having significant photophysical properties , suggesting they may interact with light-sensitive biochemical pathways.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as having significant photophysical properties , suggesting they may have effects at the molecular and cellular level related to light absorption and emission.

Action Environment

The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that light conditions could potentially influence their action.

生化分析

Biochemical Properties

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain tyrosine kinases, which are crucial in cell signaling pathways . Additionally, this compound can bind to specific receptors, altering their conformation and function. These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways .

Cellular Effects

The effects of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine on cellular processes are profound. It influences cell signaling pathways, particularly those involving tyrosine kinases and other signaling molecules . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Furthermore, its impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell health and function .

Molecular Mechanism

At the molecular level, 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, thereby modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of target enzymes and altered gene expression .

Dosage Effects in Animal Models

The effects of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively modulate target pathways without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The compound’s localization can influence its activity and effectiveness as a therapeutic agent .

Subcellular Localization

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .

属性

IUPAC Name |

5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-8-11(2)17-14(16-10)13(9-15-17)12-6-4-3-5-7-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFZWNJQKGLQJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2544833.png)

![N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2544834.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2544837.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)

![1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2544841.png)

![5-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2544846.png)

![[4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride](/img/structure/B2544847.png)

![(Z)-ethyl 1-butyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2544848.png)

![4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2544849.png)

![(5-Bromofuran-2-yl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2544850.png)

![3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride](/img/structure/B2544854.png)